Istaroxime is derived from dehydroepiandrosterone, a naturally occurring steroid hormone. It belongs to a class of compounds known as Na⁺/K⁺-ATPase inhibitors, which modulate calcium levels within cardiac cells to improve heart function . The compound has been the subject of various studies exploring its pharmacological properties and potential applications in clinical settings.
Istaroxime can be synthesized through several methods, with one notable approach involving the modification of dehydroepiandrosterone. The synthesis typically includes the following steps:
The synthesis process can be optimized by adjusting reaction times, temperatures, and concentrations to maximize yield and purity.
Istaroxime's molecular formula is C₂₁H₃₃NO₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics include:
The three-dimensional structure can be analyzed using computational modeling techniques such as molecular docking to predict interactions with target proteins .
Istaroxime participates in several significant chemical reactions:
The compound's reactivity can be further explored through density functional theory calculations to understand its electronic properties .
Istaroxime operates through a dual mechanism:
This dual action helps improve hemodynamic parameters such as left ventricular ejection fraction and stroke volume index while reducing heart rate and pulmonary artery pressure in patients with acute heart failure .
Istaroxime exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and bioavailability in clinical applications.
Istaroxime has several significant applications in medical science:
Istaroxime, chemically designated as (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione, is a steroidal derivative synthesized from androstenedione [1] [5]. Unlike traditional cardiac glycosides (e.g., digoxin), its structure features a unique oxime group at the C3 position and a dione system at C6 and C17, contributing to distinct pharmacodynamic properties [1] [8]. Originally patented by Sigma-Tau Industrie Farmaceutiche Riunite SpA, development rights were later acquired by CVie Therapeutics (2012), Debiopharm, and subsequently by Windtree Therapeutics, which is advancing phase III trials for cardiogenic shock [1] [6] [7].
The compound’s molecular weight is 360.498 g/mol (free base) or 396.95 g/mol (hydrochloride salt), with a formula of C~21~H~32~N~2~O~3~ [1] [8]. Its crystalline form exhibits high solubility in dimethyl sulfoxide but limited aqueous stability, prompting investigations into liposomal delivery systems to mitigate injection-site adverse effects [9]. Key structural attributes include:
Table 1: Physicochemical Properties of Istaroxime
Property | Value | Reference |
---|---|---|
Molecular Formula | C~21~H~32~N~2~O~3~ (free base) | [1] |
CAS Number | 203737-93-3 (free base) | [3] |
IC~50~ (Na+/K+-ATPase) | 0.11–0.43 μM | [3] [8] |
pKa | 9.25 | [9] |
Lipophilicity | Moderate (optimized via liposomes) | [9] |
Cardiac Therapeutics: Inotropy and Lusitropy
Istaroxime exerts dual effects on cardiomyocyte calcium handling:
Clinically, this dual action translates to:
Table 2: Hemodynamic Effects of Istaroxime in Acute Heart Failure (Phase II Trials)
Parameter | Change vs. Placebo | Study |
---|---|---|
Systolic Blood Pressure (6h) | +22.2 mmHg × hour (AUC) | SEISMiC [10] |
Cardiac Index (24h) | +0.21 L/min/m² | SEISMiC [10] |
Left Atrial Area (24h) | −1.8 cm² | SEISMiC [10] |
Pulmonary Wedge Pressure | Significant reduction | HORIZON-HF [1] |
Oncological Therapeutics: Topoisomerase Inhibition and Reactivity
Emerging evidence reveals antiproliferative effects across cancer cell lines:
In vitro studies demonstrate potent cytotoxicity:
Mechanistic Synergy and Differentiation
The compound’s ability to concurrently modulate ion pumps (Na+/K+-ATPase, SERCA) and DNA repair enzymes (topoisomerase) underpins its therapeutic versatility. Unlike conventional inotropes (e.g., dobutamine), istaroxime lacks catecholamine-driven tachycardia and exhibits antiarrhythmic properties via enhanced calcium sequestration [1] [5] [11]. In oncology, its steroidal structure enables unique interactions with topoisomerase, distinguishing it from camptothecin-derived agents [4].
Figure 1: Molecular Targets of Istaroxime
Cardiac Context: Oncological Context: 1. Na+/K+-ATPase → Inhibition → ↑[Ca²⁺]ᶜʸᵗᵒ 1. Topoisomerase I → Inhibition → DNA breaks 2. SERCA2a → Activation → ↑Ca²⁺ reuptake 2. SERCA → Inhibition → ER stress 3. Phospholamban → Dissociation 3. c-Myc → Suppression
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0